molecular formula C19H19N3O B2769300 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone CAS No. 836691-16-8

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B2769300
CAS No.: 836691-16-8
M. Wt: 305.381
InChI Key: NULDNYBISHOZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group. The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a versatile scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core. Common reagents include polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which act as strong dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine and phenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone is unique due to its combination of the benzimidazole, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h1-9,14H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDNYBISHOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.